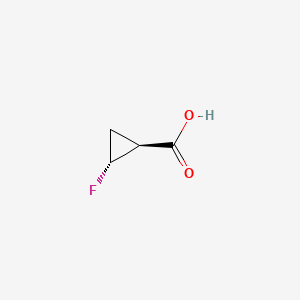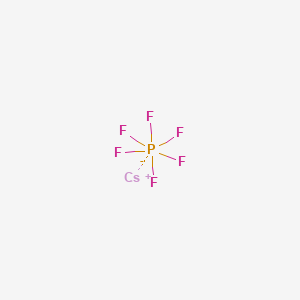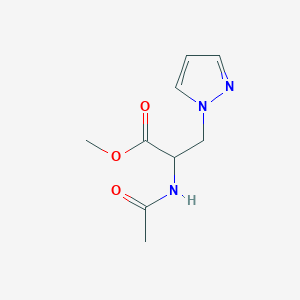
1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene
概要
説明
1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene: is a type of N-heterocyclic carbene (NHC) ligand. N-heterocyclic carbenes are a class of organic compounds that have a divalent carbon atom with a lone pair of electrons. These compounds are known for their strong nucleophilicity and ability to form stable complexes with transition metals. This compound is particularly notable for its steric hindrance and electronic properties, making it a valuable ligand in various catalytic processes .
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene can be synthesized through the deprotonation of the corresponding imidazolium salt. The typical synthetic route involves the reaction of 1,3-diisopropylimidazolium chloride with a strong base such as potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent the carbene from reacting with moisture or oxygen .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene undergoes various types of reactions, including:
Coordination to Transition Metals: Forms stable complexes with metals such as palladium, gold, and nickel.
Oxidation and Reduction: Can participate in redox reactions, often in the context of catalytic cycles.
Substitution Reactions: Can undergo nucleophilic substitution reactions due to its strong nucleophilicity.
Common Reagents and Conditions:
Coordination Reactions: Typically involve the use of metal precursors such as palladium acetate or gold chloride in solvents like dichloromethane or toluene.
Oxidation and Reduction: Often involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Substitution Reactions: Commonly use alkyl halides or aryl halides as substrates.
Major Products:
Metal Complexes: Formation of stable metal-carbene complexes.
Oxidized or Reduced Carbenes: Depending on the specific redox conditions.
Substituted Imidazolium Salts: Resulting from nucleophilic substitution reactions.
科学的研究の応用
作用機序
The mechanism of action of 1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene primarily involves its role as a ligand in catalytic processes. The carbene forms a strong bond with transition metals, stabilizing the metal center and facilitating various catalytic cycles. The electronic properties of the carbene, such as its strong nucleophilicity and ability to donate electron density to the metal, enhance the reactivity of the metal center. This allows for efficient activation of substrates and promotes the formation of desired products .
類似化合物との比較
- 1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
- 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
- 1,3-Diisopropylimidazolium chloride
Comparison: 1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene is unique due to its specific steric and electronic properties. Compared to 1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene, it has less steric hindrance, which can be advantageous in certain catalytic applications. Compared to 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene, it offers different electronic properties that can influence the reactivity and selectivity of the catalytic processes. 1,3-Diisopropylimidazolium chloride is a precursor to the free carbene and is used in similar applications but requires deprotonation to generate the active carbene species .
特性
IUPAC Name |
1,3-di(propan-2-yl)-2H-imidazol-1-ium-2-ide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-8(2)10-5-6-11(7-10)9(3)4/h5-6,8-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQRBKCPDDIKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C[N+](=[C-]1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(dimethylamino)methylene]-N'-(4-fluorophenyl)thiourea](/img/structure/B3040174.png)













